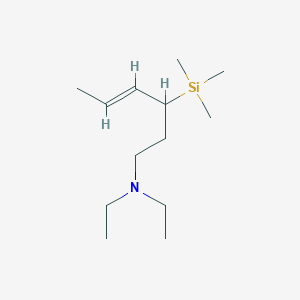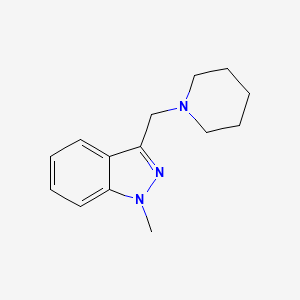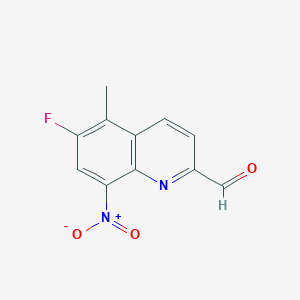
Ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-ジオキソラン-2-イル)ピペリジン-1-カルボン酸エチルは、ピペリジンカルボン酸エステル類に属する有機化合物です。ピペリジン環にエチルエステル基と1,3-ジオキソラン環が置換されています。
2. 製法
合成経路と反応条件: 4-(1,3-ジオキソラン-2-イル)ピペリジン-1-カルボン酸エチルの合成は通常、ピペリジン誘導体とクロロギ酸エチルおよび1,3-ジオキソランの反応を含みます。 反応は通常、反応中に生成される塩酸を中和するためにトリエチルアミンなどの塩基の存在下で行われます .
工業生産方法: この化合物の工業生産方法は、同様の合成経路を大規模で行う場合があります。連続フロー反応器や自動システムの使用により、生産プロセスの効率と収率が向上します。 さらに、再結晶やクロマトグラフィーなどの精製技術が用いられ、所望の純度が得られます .
反応の種類:
酸化: 4-(1,3-ジオキソラン-2-イル)ピペリジン-1-カルボン酸エチルは、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて酸化反応を起こす可能性があります。
還元: 還元反応は、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。
一般的な試薬と条件:
酸化: 酸性または中性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化アルミニウムリチウム。
生成される主な生成物:
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: 置換ピペリジン誘導体の生成.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 1,3-dioxolane. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
4-(1,3-ジオキソラン-2-イル)ピペリジン-1-カルボン酸エチルは、科学研究においていくつかの応用があります。
化学: 複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌活性や抗ウイルス活性など、その潜在的な生物活性について調査されています。
医学: 特にピペリジン系医薬品の設計における薬剤開発での潜在的な用途について調査されています。
作用機序
4-(1,3-ジオキソラン-2-イル)ピペリジン-1-カルボン酸エチルの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素または受容体に結合し、その活性を調節することができます。 1,3-ジオキソラン環は、化合物の安定性とバイオアベイラビリティを高め、生物学的標的との相互作用を促進する可能性があります .
類似の化合物:
ピペリジンカルボン酸エステル類: 4-ピペリジンカルボン酸エチルなどの化合物は、構造的に類似していますが、1,3-ジオキソラン環がありません。
ジオキソラン誘導体: 1,3-ジオキソラン-2-オンなどの化合物は、同様の環構造を持っていますが、官能基が異なります.
独自性: 4-(1,3-ジオキソラン-2-イル)ピペリジン-1-カルボン酸エチルは、ピペリジン環と1,3-ジオキソラン環の両方が存在することによって独特です。これにより、異なる化学的および生物学的特性が与えられます。 この組み合わせにより、さまざまな用途における汎用性が向上し、研究と産業において貴重な化合物となっています .
類似化合物との比較
Piperidinecarboxylates: Compounds like Ethyl 4-piperidinecarboxylate share structural similarities but lack the 1,3-dioxolane ring.
Dioxolane Derivatives: Compounds such as 1,3-dioxolan-2-one have similar ring structures but different functional groups.
Uniqueness: Ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate is unique due to the presence of both the piperidine and 1,3-dioxolane rings, which confer distinct chemical and biological properties. This combination enhances its versatility in various applications, making it a valuable compound in research and industry .
特性
分子式 |
C11H19NO4 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC名 |
ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-2-14-11(13)12-5-3-9(4-6-12)10-15-7-8-16-10/h9-10H,2-8H2,1H3 |
InChIキー |
CKALVVHIKMPBRL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCC(CC1)C2OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![n-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B11878503.png)
![1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11878511.png)

![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11878519.png)








